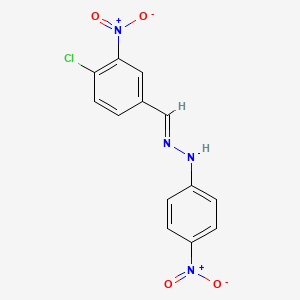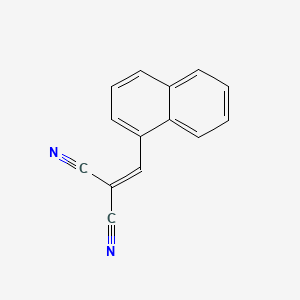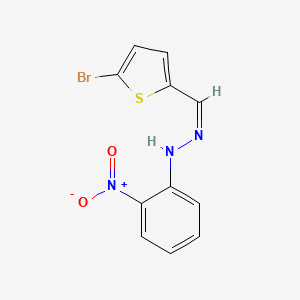
ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is a pyranocarboxylic acid derivative and has been synthesized through various methods.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate has various scientific research applications. It has been reported to have potential antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been reported to have antioxidant properties.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Moreover, this compound has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate has various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Moreover, this compound has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate has various advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and has a high yield. It is also stable and can be stored for a long time. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in pharmacological applications. Moreover, its potential toxicity and side effects need to be studied further.
Future Directions
There are several future directions for the research on Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate. One of the directions is to study its potential use as an anticancer agent in combination with other drugs. Another direction is to optimize its use as an anti-inflammatory agent. Moreover, its potential use as an antifungal and antibacterial agent needs to be studied further. In addition, its potential toxicity and side effects need to be studied in detail.
Conclusion:
Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It can be synthesized through various methods and has been reported to have potential antitumor, antifungal, and antibacterial activities. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be studied further. There are several future directions for the research on this compound, including its potential use as an anticancer agent, anti-inflammatory agent, antifungal and antibacterial agent.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-5-7-15-18(20(23)26-6-2)17(14(11-21)19(22)27-15)13-9-8-12(24-3)10-16(13)25-4/h8-10,17H,5-7,22H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPBYYJAXRJFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=C(C=C(C=C2)OC)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{4-[(diethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl}(2,4-dimethoxyphenyl)methanone](/img/structure/B3836265.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-chlorobenzyl)-4-methoxybenzamide](/img/structure/B3836266.png)

![3-bromo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836281.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-propyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B3836297.png)
![N-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3836305.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3836313.png)
![(3,5-diisopropyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol](/img/structure/B3836321.png)